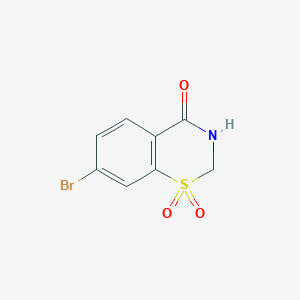

7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

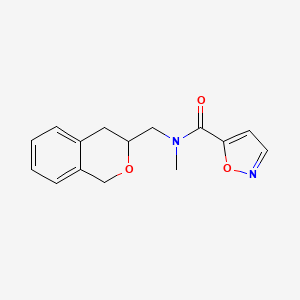

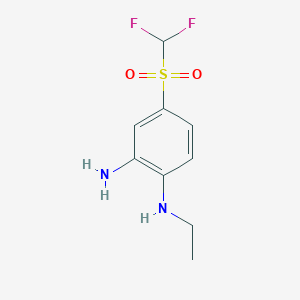

“7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide” is a chemical compound with the molecular formula C8H6BrNO3S . It is a solid substance that should be stored in a dark place at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The EI-MS (m/z) value can provide information about the molecular weight of the compound .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 276.11 . More specific physical and chemical properties, such as melting point and solubility, are not mentioned in the available resources.Aplicaciones Científicas De Investigación

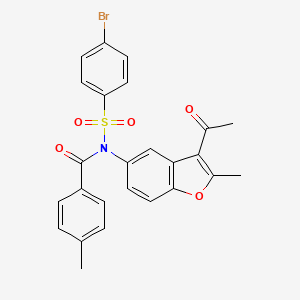

Antimicrobial Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to possess antimicrobial activity . The functional groups attached to the ring, including a halo group at the 7 and 8 positions, contribute to this activity .

Antiviral Activity

These compounds also exhibit antiviral properties . The specific mechanisms of action and the range of viruses they are effective against would require further research.

Antihypertensive Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been used in the search for new antihypertensive drugs . The advent of computerized molecular graphics has boosted the study of structural-activity relationships in this area .

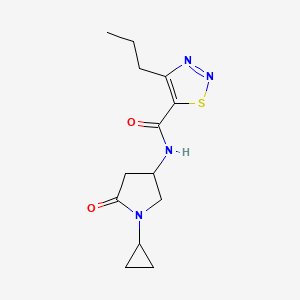

Antidiabetic Activity

These compounds have been reported to have antidiabetic properties . This suggests potential applications in the treatment and management of diabetes.

Anticancer Activity

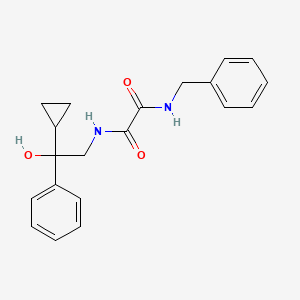

The newly synthesized 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids have been examined for their in vitro anticancer activity against four human cancer cell lines: HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate) using etoposide as a standard .

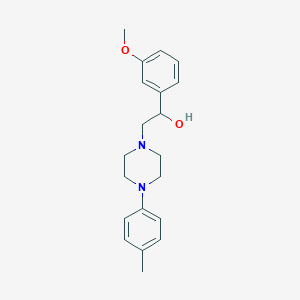

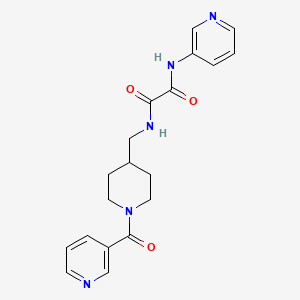

KATP Channel Activators

7-substituted-3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives have been synthesized and tested as KATP channel agonists . These channels play key roles in various physiological processes, including insulin secretion and cardiovascular protection.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for the study and application of “7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the reported biological activities of similar compounds , these compounds could have potential applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

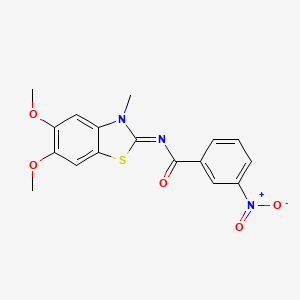

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, includingKATP channels and AMPA receptors .

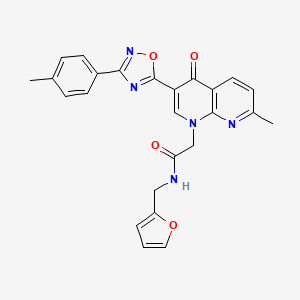

Mode of Action

It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, play a crucial role in its activity . For instance, a related compound, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, has been found to be one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more .

Pharmacokinetics

It’s known that the compound’s structure and functional groups can influence its pharmacokinetic properties .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of therapeutic activities .

Action Environment

It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

Propiedades

IUPAC Name |

7-bromo-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3S/c9-5-1-2-6-7(3-5)14(12,13)4-10-8(6)11/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXRRXKMTXVLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)C2=C(S1(=O)=O)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one](/img/structure/B2370340.png)

![N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2370342.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2370344.png)

![7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)